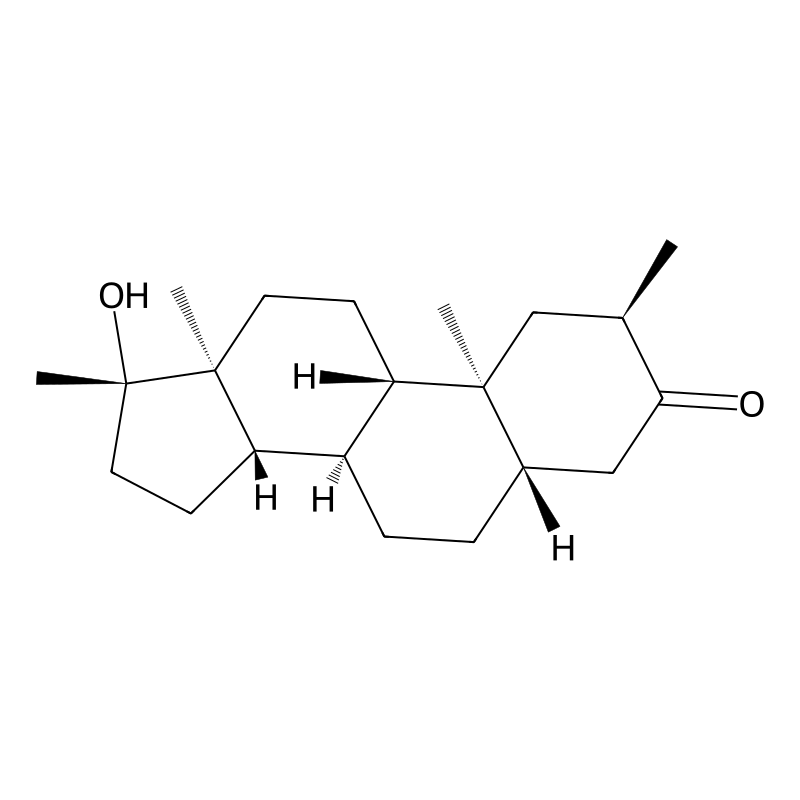

Methasterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Methasterone (2α,17α-dimethyl-5α-androstan-17β-ol-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of drostanolone. This structural modification is critical, as it confers significant oral bioavailability, a key differentiator from its non-alkylated parent compound. Historically investigated for its anabolic potential, it is characterized as a potent androgen receptor (AR) agonist with a high anabolic-to-androgenic activity ratio, making it a subject of study in contexts requiring strong, orally administered anabolic effects.

Reference Standard Identity

2α,17α-dimethyl DHT scaffold defines unique metabolic signature

Oral AAS reference for anti-doping & forensic MS confirmation

Schedule III / WADA Prohibited List; requires controlled handling

References

- [1] Ringold, H. J., Batres, E., Halpern, O., & Necoechea, E. (1959). Steroids. CVII. 2α-Methyl and 2-Hydroxymethylene-androstane Derivatives. Journal of the American Chemical Society, 81(2), 427–432.

- [2] Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press.

- [3] G.A. Gentry, et al. (2011). Rulemaking for Purposes of Listing Two Steroids, Prostanozol and Methasterone, as Schedule III Anabolic Steroids Under the Controlled Substances Act. Federal Register, 76(226), 72390-72395.

- [6] Zaffaroni, A., Ringold, H. J., Rosenkranz, G., Sondheimer, F., Thomas, G. H., & Djerassi, C. (1960). Synthesis of 19-nor-Δ4-3-keto-steroids. Journal of the American Chemical Society, 82(23), 6110-6113.

Substituting Methasterone with its non-17α-alkylated precursor, drostanolone, is inappropriate for protocols requiring oral administration, as the 17α-methyl group is essential for preventing rapid first-pass metabolism and ensuring oral bioavailability. Furthermore, while both Methasterone and the common benchmark methyltestosterone are orally active, they possess significantly different anabolic and androgenic potencies. This pronounced difference in the anabolic-to-androgenic ratio means that substituting one for the other would fundamentally alter the experimental outcomes in any well-controlled study of androgen receptor-mediated effects, making them non-interchangeable for reproducible research.

Substitution Risk

References

- [1] Zaffaroni, A., et al. (1960). As cited in: Classification of Two Steroids, Prostanozol and Methasterone, as Schedule III Anabolic Steroids Under the Controlled Substances Act. Federal Register, 76(226), 72390-72395.

- [14] Kicman, A. T. (2008). Pharmacology of anabolic steroids. British Journal of Pharmacology, 154(3), 502–521.

Processability Advantage: Oral Bioavailability Enabled by 17α-Alkylation

The defining structural feature of Methasterone for procurement purposes is its 17α-methyl group, which provides substantial oral activity. Its non-17α-alkylated counterpart, drostanolone, lacks this modification and is therefore subject to extensive first-pass hepatic metabolism, rendering it ineffective for oral administration routes. This chemical modification makes Methasterone a required choice over drostanolone for any research protocol designed around oral dosing.

| Evidence Dimension | Oral Bioavailability |

| Target Compound Data | Orally Active |

| Comparator Or Baseline | Drostanolone (non-17α-alkylated parent compound): Not orally active due to first-pass metabolism. |

| Quantified Difference | Qualitative (Active vs. Inactive) |

| Conditions | In vivo oral administration |

For experimental designs requiring a convenient and non-invasive oral administration route, Methasterone is a necessary procurement choice over its parent compound drostanolone.

Potency Differentiation: 4-Fold Higher Anabolic Activity Than Methyltestosterone

In comparative assays using castrated male rats, Methasterone demonstrated significantly higher anabolic potency than the widely used oral steroid methyltestosterone. Specifically, Methasterone was found to be four times as anabolic as methyltestosterone when administered orally. This substantial increase in anabolic activity allows for the use of lower equivalent doses to achieve the same myotrophic effects, a critical consideration in designing dose-response studies.

| Evidence Dimension | Relative Anabolic Potency (Oral) |

| Target Compound Data | 400% of Methyltestosterone |

| Comparator Or Baseline | Methyltestosterone (100%) |

| Quantified Difference | +300% |

| Conditions | Oral administration in castrated male rat assay |

Researchers requiring a high degree of anabolic effect via oral administration can achieve target outcomes with a lower dose compared to methyltestosterone, impacting experimental design and material cost-effectiveness.

Selectivity Profile: Favorable Anabolic-to-Androgenic Ratio Compared to Testosterone and Methyltestosterone

A key performance metric for AAS selection is the ratio of desired anabolic (myotrophic) effects to undesired androgenic effects. Methasterone exhibits a highly dissociated profile, with an anabolic-to-androgenic ratio (Q-ratio) reported as 20. This is derived from it having 400% of the anabolic activity but only 20% of the androgenic activity of methyltestosterone. This ratio is substantially higher than that of testosterone, which serves as the benchmark with a ratio of 1. This makes Methasterone a more selective tool for studies aiming to isolate anabolic signaling pathways from strong androgenic responses.

| Evidence Dimension | Anabolic-to-Androgenic Ratio (Q-Ratio) |

| Target Compound Data | 20 |

| Comparator Or Baseline | Methyltestosterone: 5 (calculated from 100% anabolic / 20% androgenic relative to itself); Testosterone: 1 |

| Quantified Difference | 20-fold greater selectivity than Testosterone |

| Conditions | Standardized animal bioassays (e.g., Hershberger assay) |

When the research goal is to maximize anabolic effects while minimizing confounding androgenic activity, Methasterone offers a more selective pharmacological profile than both testosterone and methyltestosterone.

In Vitro and In Vivo Models Requiring a Potent, Orally-Administered AR Agonist

Based on its confirmed oral bioavailability due to 17α-alkylation, Methasterone is the correct choice for studies involving non-invasive oral dosing in animal models to investigate androgen receptor-mediated physiological processes. Its high potency allows for the use of smaller quantities of the compound compared to less active alternatives like methyltestosterone.

Studies on Selective Anabolic Signaling Pathways

With an anabolic-to-androgenic ratio of 20, which is significantly dissociated compared to testosterone or methyltestosterone, Methasterone is well-suited for research aiming to stimulate myotrophic (anabolic) effects while minimizing the influence of androgenic activity. This is particularly relevant in studies of muscle cell differentiation, protein synthesis signaling, or anti-catabolic mechanisms where androgenic effects could be a confounding variable.

Development of Reference Standards for Analytical and Forensic Chemistry

Given its history as a designer steroid, high-purity Methasterone serves as an essential analytical reference standard for anti-doping laboratories and forensic applications. Its well-characterized properties are necessary for developing and validating detection methods for unapproved anabolic agents in supplements and biological samples.

Application Fit

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Explore Compound Types